
Di-tert-butyl 2-bromoterephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl 2-bromoterephthalate is an organic compound with the molecular formula C16H21BrO4. It is a brominated derivative of terephthalic acid, where two tert-butyl groups are attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Di-tert-butyl 2-bromoterephthalate can be synthesized through a multi-step reaction process. One common method involves the bromination of di-tert-butyl terephthalate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions: Di-tert-butyl 2-bromoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of di-tert-butyl 2-azidoterephthalate or di-tert-butyl 2-thiolterephthalate.
Reduction: Formation of di-tert-butyl terephthalate.
Oxidation: Formation of di-tert-butyl 2-carboxyterephthalate.
科学研究应用
Di-tert-butyl 2-bromoterephthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of di-tert-butyl 2-bromoterephthalate involves its reactivity with nucleophiles and its ability to undergo substitution reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
相似化合物的比较
Di-tert-butyl terephthalate: Lacks the bromine atom, making it less reactive in substitution reactions.
Di-tert-butyl 2-chloroterephthalate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Di-tert-butyl 2-iodoterephthalate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness: Di-tert-butyl 2-bromoterephthalate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .
属性
分子式 |
C16H21BrO4 |
|---|---|
分子量 |
357.24 g/mol |
IUPAC 名称 |
ditert-butyl 2-bromobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H21BrO4/c1-15(2,3)20-13(18)10-7-8-11(12(17)9-10)14(19)21-16(4,5)6/h7-9H,1-6H3 |
InChI 键 |
AMZXLHLFMQNNGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


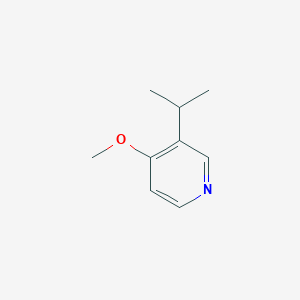
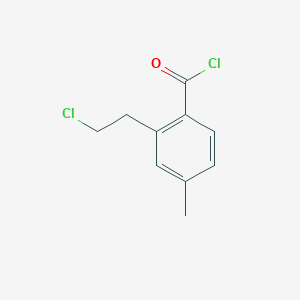

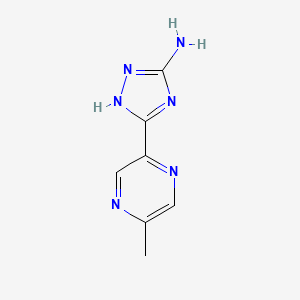
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B13668921.png)
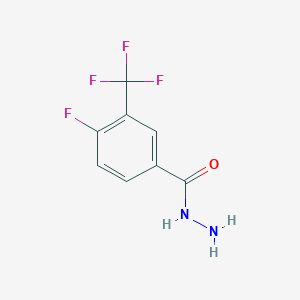
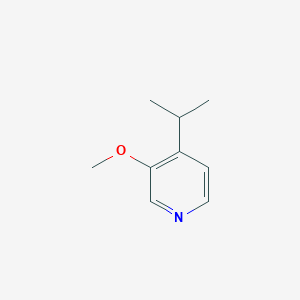
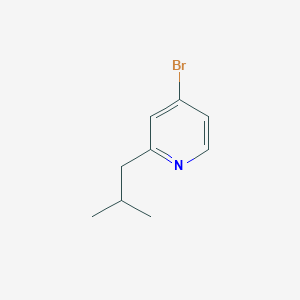
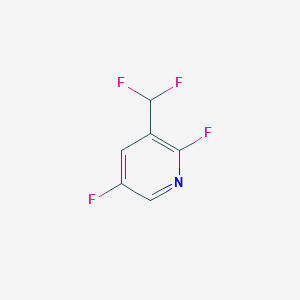
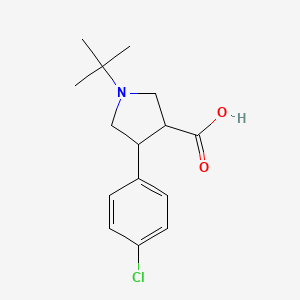

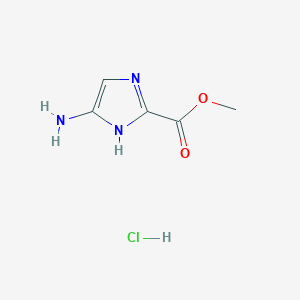
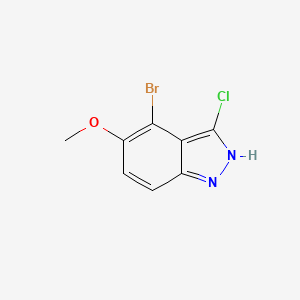
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
